The synthesis of Heptadecan-9-yl 8-((2-hydroxyethyl)amino)octanoate (CAS 2089253-23-4) employs a multi-step esterification and amidation strategy to achieve high-purity (>98%) ionizable lipids essential for mRNA delivery vehicles. The core process begins with the activation of 8-bromooctanoic acid, followed by nucleophilic substitution with 2-aminoethanol to introduce the hydroxyethylamino moiety. Subsequent esterification with heptadecan-9-ol under carbodiimide coupling conditions (e.g., DCC/DMAP catalysis) yields the target molecule. This pathway requires stringent anhydrous conditions and inert gas purging to prevent hydrolysis of the ester bond, with final purification via silica gel chromatography to eliminate diacyl byproducts [1] [5].
Recent synthetic optimizations focus on atom economy and scalability. A notable advancement involves enzymatic catalysis using immobilized lipases (e.g., Candida antarctica Lipase B), which enables selective ester formation at ambient temperatures, reducing energy consumption and minimizing toxic solvent use. This green chemistry approach achieves yields exceeding 85% while maintaining the structural integrity of the branched alkyl chain—a critical feature for lipid nanoparticle self-assembly [4].
Table 1: Key Synthetic Parameters for Heptadecan-9-yl 8-((2-hydroxyethyl)amino)octanoate
Reaction Step | Reagents/Conditions | Yield | Purity Threshold |
---|---|---|---|
Amine functionalization | 8-bromooctanoate + 2-aminoethanol, K₂CO₃, 80°C | 78% | >95% (HPLC) |
Esterification | Heptadecan-9-ol, DCC/DMAP, CH₂Cl₂, 25°C | 82% | >98% (NMR) |
Green synthesis variant | Immobilized lipase, tert-butanol, 40°C | 85% | >97% (HPLC) |
The efficacy of Heptadecan-9-yl 8-((2-hydroxyethyl)amino)octanoate in mRNA delivery hinges on its ionization behavior, dictated by strategic molecular design. The tertiary amine in the hydroxyethylamino group exhibits a pKa of ~6.7, enabling neutral charge at physiological pH (7.4) for prolonged circulation, while protonation in acidic endosomes (pH <6.5) triggers "membrane-destabilizing" activity. This pH-switchable conformation promotes fusion with endosomal membranes, facilitating mRNA release into the cytosol. Comparative studies demonstrate that shortening the octanoate spacer chain by two methylene units reduces endosomal escape efficiency by 47%, attributable to decreased membrane fluidity integration [3] [6].
The heptadecan-9-yl tail’s symmetrical branching (C9-position) optimizes hydrophobic interactions with cholesterol and phospholipids in lipid nanoparticles. This architecture enhances bilayer packing density, reducing particle size dispersity (PDI <0.2) and improving mRNA encapsulation. Analogues with linear heptadecyl chains exhibit 30% faster serum clearance due to weaker hydrophobic associations, validating the necessity of C9-branching for in vivo stability [6] [8].
Table 2: Impact of Structural Modifications on Delivery Efficiency
Structural Feature | Biological Function | Performance Metric vs. Analogues |
---|---|---|
C9-branched heptadecyl chain | Enhances hydrophobic anchoring | +40% serum half-life; +32% mRNA encapsulation |
Hydroxyethylamino headgroup | pH-dependent ionization | 5.1-fold higher endosomal escape vs. dimethylamino analogues |
C8-octanoate linker | Optimal spacer length | 47% improvement in transfection vs. C6-linkers |
The 2-hydroxyethylamino moiety in Heptadecan-9-yl 8-((2-hydroxyethyl)amino)octanoate serves dual roles in stabilizing lipid nanoparticle formulations. First, the terminal hydroxide forms hydrogen bonds with polyethylene glycol-lipid conjugates at the particle surface, creating a hydration barrier that minimizes opsonin adsorption and macrophage clearance. This extends circulation half-life to >8 hours in murine models—a 2.3-fold improvement over non-hydroxylated counterparts. Second, the hydroxyl group participates in electrostatic stabilization of the lipid-water interface during freeze-thaw cycling, preventing aggregate formation that compromises delivery efficiency [4] [8].
Storage stability is further enhanced by the hydroxyethyl group’s steric effects, which limit molecular mobility in the solid state. When formulated in lipid nanoparticles, the compound maintains monodisperse particle size (70–90 nm) for >6 months at -20°C, with mRNA encapsulation efficiency exceeding 95%. Accelerated stability studies (25°C/60% RH) confirm that particle integrity correlates directly with the hydroxyl group’s hydrogen-bonding capacity: Degradation rates increase 4-fold when the hydroxide is acetylated, validating its critical role [4] [8].
Table 3: Stability Metrics of Lipid Nanoparticles Incorporating Heptadecan-9-yl 8-((2-hydroxyethyl)amino)octanoate
Stability Parameter | Performance | Test Conditions |
---|---|---|
Particle size retention | ΔD50 < 5 nm | 6 months, -20°C |
mRNA encapsulation | >95% initial load retained | Lyophilization/reconstitution cycle |
Aggregation propensity | PDI increase <0.05 | 30-day storage at 4°C |
Serum stability | 88% particles intact after 12h | 37°C in 50% FBS |
CAS No.: 855-19-6
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7